molecular formula C19H15FO3S B2373505 2-Fluoro[1,1'-biphenyl]-4-yl 4-methylbenzenesulfonate CAS No. 477862-58-1

2-Fluoro[1,1'-biphenyl]-4-yl 4-methylbenzenesulfonate

Cat. No. B2373505
CAS RN: 477862-58-1
M. Wt: 342.38
InChI Key: GWKGEKPMXQTLKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro[1,1'-biphenyl]-4-yl 4-methylbenzenesulfonate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a key intermediate in the synthesis of several organic compounds and has been studied for its biological and physiological effects.

Scientific Research Applications

1. Synthesis and Evaluation as COX-2 Inhibitor

2-Fluoro[1,1'-biphenyl]-4-yl 4-methylbenzenesulfonate derivatives have been synthesized and evaluated for their abilities to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom in these compounds preserved COX-2 potency and notably increased COX1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, currently in phase II clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain treatment (Hashimoto et al., 2002).

2. Synthesis of Key Intermediates for Non-Steroidal Anti-Inflammatory Drugs

The compound 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen (a non-steroidal anti-inflammatory and analgesic material), has been synthesized using a practical pilot-scale method from methyl nitrite and 2-fluoro-4-bromoaniline, demonstrating the importance of 2-Fluoro[1,1'-biphenyl]-4-yl derivatives in the synthesis of significant pharmaceuticals (Qiu et al., 2009).

3. Quantum Chemical and Molecular Dynamic Simulation Studies

Research involving piperidine derivatives, including compounds like (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide, has utilized quantum chemical calculations and molecular dynamics simulations to investigate adsorption and corrosion inhibition properties on iron. These studies demonstrate the significance of 2-Fluoro[1,1'-biphenyl]-4-yl derivatives in understanding corrosion processes and developing potential inhibitors (Kaya et al., 2016).

4. Development of Multifunctional Drug Candidates

Compounds like 4-((6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H,7H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8-yl)-1-(4-fluorophenyl)-butan-1-one 4-methylbenzenesulfonate (ITI-007) have been synthesized, exhibiting potent binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors. These multifunctional drug candidates show promising oral bioavailability and antipsychotic efficacy in vivo for the treatment of neuropsychiatric and neurological disorders, indicating the therapeutic potential of 2-Fluoro[1,1'-biphenyl]-4-yl derivatives (Li et al., 2014).

5. Role in the Synthesis of Radiopharmaceuticals

2-Fluoro[1,1'-biphenyl]-4-yl derivatives have been used in the synthesis of radiopharmaceuticals, such as F18-labeled vorozole analogues, for positron emission tomography (PET) imaging. These compounds exhibit specific binding in various brain regions, illustrating their importance in the development of imaging probes for medical diagnostics (Erlandsson et al., 2008).

properties

IUPAC Name

(3-fluoro-4-phenylphenyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO3S/c1-14-7-10-17(11-8-14)24(21,22)23-16-9-12-18(19(20)13-16)15-5-3-2-4-6-15/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKGEKPMXQTLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)C3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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